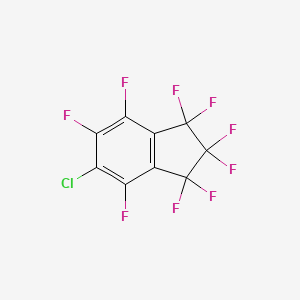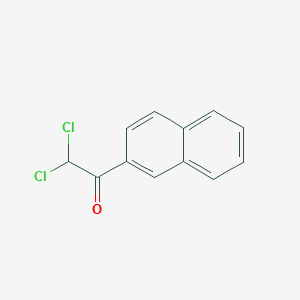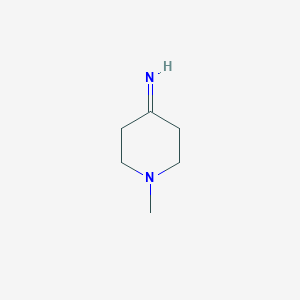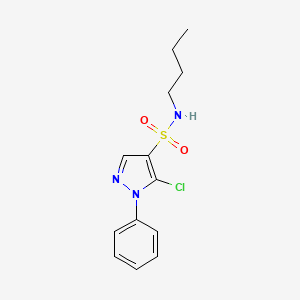
5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound with the molecular formula C₉ClF₉. This compound is known for its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene typically involves the fluorination of indene derivatives. One common method includes the reaction of indene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes, often using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of the reagents involved. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Products include various substituted indene derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include hydrogenated indene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of specialty chemicals and materials with high thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to increased stability and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Dichloro-1,1,2,2,3,3,4,6,7-nonafluoroindene
- 1,1,2,2,3,3,4,5,6,7-Decafluoroindene
- 1,1,3,3-Tetrachloro-2,2,4,5,6,7-hexafluoroindene
Uniqueness
5-Chloro-1,1,2,2,3,3,4,6,7-nonafluoro-2,3-dihydro-1H-indene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Its high fluorine content makes it exceptionally stable and resistant to degradation, setting it apart from other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
88953-08-6 |
|---|---|
Molekularformel |
C9ClF9 |
Molekulargewicht |
314.53 g/mol |
IUPAC-Name |
5-chloro-1,1,2,2,3,3,4,6,7-nonafluoroindene |
InChI |
InChI=1S/C9ClF9/c10-3-4(11)1-2(5(12)6(3)13)8(16,17)9(18,19)7(1,14)15 |
InChI-Schlüssel |
PPJIEUZEGXFPDK-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)Cl)F)C(C(C2(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)

![9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene](/img/structure/B14150430.png)
![3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14150431.png)
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)
![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)

![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)
![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)
![(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one](/img/structure/B14150479.png)

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)
![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)
